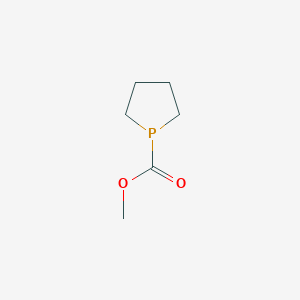

Methyl phospholanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O2P |

|---|---|

Molecular Weight |

146.12 g/mol |

IUPAC Name |

methyl phospholane-1-carboxylate |

InChI |

InChI=1S/C6H11O2P/c1-8-6(7)9-4-2-3-5-9/h2-5H2,1H3 |

InChI Key |

DNWBMLZBARWTLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)P1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Phospholanate and Analogues

Functionalization and Derivatization Approaches

Stereoselective Synthesis of Chiral Methyl Phospholanate Systems

Creating chiral phospholanes, particularly those with a stereogenic phosphorus center (P-chiral), is of significant interest for applications in asymmetric catalysis. The stereochemistry can be introduced either during the ring-forming step or afterward.

As mentioned previously, the cyclization of cyclic sulfates with primary phosphines is a powerful method for generating P-chirogenic phospholanes. acs.org This method can produce either "cis" or "trans" diastereomers, and thermal pyramidal inversion can be used to convert the "cis" isomer to the more stable "trans" form. acs.org Once the chiral phospholane (B1222863) is synthesized and protected (e.g., as a borane (B79455) adduct), it can be deprotected and esterified to yield a chiral this compound analogue.

Another approach involves the use of chiral auxiliaries. mdpi.com An achiral phospholane precursor could be reacted with a chiral amine to form a diastereomeric intermediate. Subsequent reactions would be directed by the chiral auxiliary, and its later removal would yield an enantioenriched phospholane product. The diastereoselective alkylation of proline derivatives, for example, demonstrates how a chiral scaffold can control the stereochemical outcome of a reaction. nih.gov

Dynamic kinetic resolution offers a more advanced strategy. Here, a racemic secondary phosphine (B1218219) can be reacted with an alkyl halide in the presence of a chiral transition metal catalyst. The catalyst forms a diastereomeric metal-phosphido complex that undergoes rapid pyramidal inversion, allowing for the preferential formation of one enantiomer of the product. beilstein-journals.org

Introducing or modifying substituents on a pre-formed phospholane ring allows for the synthesis of a diverse range of analogues. These modifications can target either the phosphorus atom or the carbon backbone of the ring.

One strategy involves the use of transition metal-coordinated phosphine complexes. For example, tungsten-coordinated chlorophosphines can undergo electrophilic substitution reactions. uregina.ca By abstracting a chloride from the phosphorus atom, a reactive electrophilic center is created, which can then react with various nucleophiles to introduce new P-C bonds. This methodology allows for the sequential introduction of different groups onto the phosphorus atom of a phospholane ring system. uregina.ca

Modifications can also occur on the carbon framework. For example, a phospholane ring containing functional groups like ketones or esters can be further elaborated. The α-carbon to the phosphorus atom can potentially be deprotonated and reacted with electrophiles, although this chemistry can be complex. The synthesis of phospholane oxides with substituents on the carbon ring, followed by reduction of the P=O bond, is another route to functionalized phospholanes that can then be esterified. researchgate.net

Advanced Synthetic Techniques and Conditions

The synthesis of this compound and its derivatives has evolved to incorporate advanced methodologies that offer improved efficiency, selectivity, and environmental compatibility. These techniques move beyond classical approaches, employing modern catalytic systems and reaction designs to construct the phospholanate core and its analogues.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has become a cornerstone in modern organic synthesis, providing powerful tools for the formation of carbon-phosphorus bonds. nih.gov These methods often proceed under mild conditions and with high selectivity, representing a significant advancement over traditional syntheses. williams.edu In the context of phospholanate and phosphonate (B1237965) synthesis, palladium, nickel, and copper catalysts are particularly prominent. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are widely used for creating C-P bonds. For instance, the coupling of H-phosphonate diesters with aryl or vinyl halides can be achieved quantitatively in minutes under microwave irradiation using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). organic-chemistry.org Another efficient system for the cross-coupling of benzyl (B1604629) halides with H-phosphonate diesters involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) with Xantphos as a supporting ligand. organic-chemistry.org These reactions are foundational for synthesizing aryl- and benzylphosphonate derivatives, which are analogues of this compound.

Nickel-catalyzed reactions offer a cost-effective alternative to palladium. Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites has been demonstrated to produce aryl phosphonates at room temperature. organic-chemistry.org This method utilizes a simple undivided cell with inexpensive carbon electrodes, highlighting its potential for scalable and sustainable synthesis. organic-chemistry.org

Copper-catalyzed reactions have also been effectively employed. A notable example is the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids to form aryl phosphonates, using a copper(I) oxide/1,10-phenanthroline catalytic system. organic-chemistry.org This approach provides a mild and efficient route to P-arylation of organophosphorus compounds. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Pd(PPh₃)₄ / Microwave | H-phosphonate diesters + Aryl/Vinyl halides | Aryl/Vinyl phosphonates | Quantitative yield, rapid reaction (<10 min) | organic-chemistry.org |

| Pd(OAc)₂ / Xantphos | H-phosphonate diesters + Benzyl halides | Benzylphosphonate diesters | Efficient C-P bond formation | organic-chemistry.org |

| Ni / Carbon Electrodes | Aryl bromides + Dialkyl phosphites | Aryl phosphonates | Electrochemical, room temperature | organic-chemistry.org |

| Cu₂O / 1,10-phenanthroline | H-phosphonate dialkyl esters + Boronic acids | Aryl phosphonates | Mild and efficient P-arylation | organic-chemistry.org |

Green Chemistry Principles in Phospholanate Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using safer chemicals and solvents. sigmaaldrich.compjoes.com These principles are increasingly being applied to the synthesis of phospholanates and their analogues.

A key area of development is the use of alternative and environmentally benign reaction media. pjoes.com Polyethylene glycol (PEG) has been identified as an effective and recyclable solvent for the synthesis of benzyl phosphonates. frontiersin.org A system using PEG-400 as the solvent and a potassium iodide/potassium carbonate (KI/K₂CO₃) catalyst avoids volatile organic solvents and proceeds efficiently at room temperature. frontiersin.org The PEG can enhance the reactivity of the inorganic base by chelating the potassium cation, similar to the function of a phase transfer catalyst. frontiersin.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The microwave-assisted direct esterification of 1-hydroxy-3-methylphospholane oxide and 1-hydroxy-3,4-dimethylphospholane oxide demonstrates this approach. researchgate.net These reactions can be performed without a solvent, directly reacting the phosphinic acid with an alcohol at high temperatures (220-235 °C) for several hours to produce the corresponding phosphinate esters in good yields. researchgate.net

The use of recyclable catalysts is also a central tenet of green chemistry. In the synthesis of dimethyl methylphosphonate, a rearrangement reaction of trimethyl phosphite (B83602) can be catalyzed by benzenesulfonic acid, which is an inexpensive and recyclable catalyst, leading to high yield (>93%) and purity (>99%) of the product. google.com

| Green Chemistry Approach | Reaction | Conditions | Yield (%) | Key Advantage | Reference |

| Benign Solvent | Synthesis of benzyl phosphonates from benzyl halides | PEG-400, KI/K₂CO₃, Room Temp. | Excellent | Avoids volatile organic solvents, recyclable solvent | frontiersin.org |

| Microwave-Assisted Synthesis | Direct esterification of 1-hydroxy-3,4-dimethylphospholane oxide with various alcohols | 220-235 °C, 4-8 h | 50-72 | Solvent-free, reduced reaction time | researchgate.net |

| Recyclable Catalyst | Rearrangement of trimethyl phosphite | Benzenesulfonic acid, pressurized heating | >93 | Inexpensive, recyclable catalyst, less pollution | google.com |

One-Pot Synthetic Strategies

One convenient one-pot method for producing methyl phosphonate analogues involves the combination of aldehydes, nitromethane, and trialkyl phosphites. evitachem.com A similar three-component synthesis of terminal vinylphosphonates utilizes aldehydes, nitromethane, and trialkylphosphites in the presence of an ionic liquid, 5-hydroxypentylammonium acetate (5-HPAA), which facilitates a tandem Henry-Michael reaction followed by nitro elimination under mild conditions. organic-chemistry.org

More complex phosphonate derivatives can also be assembled in a one-pot fashion. For example, hydroxymethylene-(phosphinyl)phosphonates have been synthesized in good to excellent yields (53–98%) through a one-pot procedure that was monitored by ³¹P NMR spectroscopy to identify all phosphorylated intermediates and elucidate the reaction mechanism. nih.gov This process involves an initial Arbuzov reaction between an acyl chloride and trimethylphosphite, followed by in-situ dealkylation and subsequent reaction with a silylated phosphonite to build the final molecule without intermediate purifications. nih.gov

Another example is the hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles that bear a difluoromethyl phosphonate moiety. This method proceeds via a regioselective 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ, with various alkenes and alkynes, affording the products in good to excellent yields under mild conditions. rsc.org

| One-Pot Strategy | Reactants | Product | Key Features | Reference |

| Three-Component Reaction | Aldehydes, Nitromethane, Trialkyl phosphites | Vinylphosphonates | Tandem Henry-Michael/elimination, mild conditions | organic-chemistry.org |

| Multi-Step Sequential Reaction | Acyl chloride, Trimethylphosphite, Bromotrimethylsilane, Silylated phosphonite | Hydroxymethylene-(phosphinyl)phosphonates | No intermediate purification, yields 53-98% | nih.gov |

| In-situ Generation/Cycloaddition | (Diethoxyphosphoryl)difluoromethyl aldoxime, Hypervalent iodine reagent, Alkenes/Alkynes | Isoxazolines/isoxazoles with CF₂P(O)(OEt)₂ moiety | Mild conditions, good to excellent yields | rsc.org |

Mechanistic Investigations of Methyl Phospholanate Reactions

Reactivity Profiles of the Phospholanate Moiety

The reactivity of the phospholanate group is characterized by the dual nature of the phosphorus atom, which can act as both an electrophilic center and a nucleophilic species, depending on the reaction conditions and partners.

Nucleophilic and Electrophilic Transformations

The phosphorus atom in methyl phospholanate is electron-deficient and serves as an electrophilic site for attack by nucleophiles. Nucleophilic substitution at the tetrahedral phosphorus center is a key reaction pathway. ttu.eesapub.org These reactions can proceed through different mechanisms, including a concerted S_N2-like process involving a pentacoordinate transition state or a two-step addition-elimination mechanism via a trigonal bipyramidal intermediate. sapub.orglibretexts.org The choice of mechanism can be influenced by the nature of the nucleophile and the leaving group. sapub.org For instance, strong nucleophiles and poor leaving groups tend to favor a stepwise mechanism. sapub.org

Conversely, organophosphorus compounds can also exhibit nucleophilic properties. The reaction of secondary phosphine (B1218219) oxides, which are tautomers of phosphinous acids, with electrophiles like aldehydes is a well-established transformation. nih.gov Similarly, the phosphorus atom in related P(III) compounds can act as a nucleophile in reactions such as the Michaelis-Arbuzov reaction to form new carbon-phosphorus bonds.

Hydrolysis and Transesterification Pathways

Hydrolysis is a fundamental reaction of phosphonate (B1237965) esters, including this compound. The process can be catalyzed by either acid or base. Under acidic conditions, the hydrolysis of phosphonate esters can proceed through an A_Al2 mechanism, which involves C-O bond cleavage with the participation of a water molecule. nih.gov Studies comparing cyclic phosphinates with their acyclic counterparts have revealed that five-membered ring structures are often significantly more reactive. nih.gov However, other comparisons have shown that the rate enhancement is not universal and depends on the specific structure of the ring and its substituents. nih.gov

Transesterification is another critical transformation, allowing the exchange of the methoxy (B1213986) group for other alkoxy groups. This reaction is essential for synthesizing a diverse range of phospholanate esters. nih.gov The reaction typically involves an alcohol and a catalyst, which can be an acid, a base, or a metal complex. researchgate.netresearchgate.net Stereoselective transesterification of P-chiral phosphinates has been achieved using lithium alkoxides, proceeding with inversion of the configuration at the phosphorus atom. nih.gov This method allows for the preparation of various P-chirogenic phosphinates from a single precursor. nih.gov The efficiency of metal-catalyzed transesterification has also been demonstrated, with second-order rate constants showing significant rate accelerations. acs.org

| Reaction | Substrate Type | Catalyst/Conditions | Key Mechanistic Feature | Relative Reactivity/Rate Data | Citation(s) |

| Alkaline Hydrolysis | Ethyl Dialkylphosphinates | NaOH | Steric hindrance significantly decreases reaction rate. | Relative rates: Diethyl (260) > Diisopropyl (41) > Di-tert-butyl (0.08) | nih.gov |

| Hydrolysis | Cyclic vs. Acyclic Phosphinates | Alkaline Conditions | 5-membered ring hydrolysis is faster than 6-membered ring or acyclic analogues. | 1-Alkoxy-3-phospholene oxide hydrolyzes ~40x faster than 1-alkoxy-2-phospholene oxide. | nih.gov |

| Transesterification | P-Chirogenic Phosphinates | Lithium Alkoxides | Proceeds with inversion of configuration at the P-center. | Good to high yields with excellent enantiomeric ratios. | nih.gov |

| Transesterification | Methyl Aryl Phosphorothioates | Metal Ions (Cd(II), Mn(II), Pd(II) complex) | Metal ion coordination activates the P=O (or P=S) bond. | k2 (M⁻¹s⁻¹): Pd(II) complex (5.5 x 10⁴) >> Cd(II) (0.56) > Mn(II) (0.35) | acs.org |

Detailed Reaction Mechanisms

Elucidation of Carbon-Phosphorus Bond Formation and Cleavage Processes

The formation of the carbon-phosphorus bonds that constitute the phospholanate ring is a cornerstone of its synthesis. Classic methods include the Michaelis-Arbuzov and Michaelis-Becker reactions, which involve the reaction of phosphorus nucleophiles with alkyl halides. A primary route to synthesize the C-P bond involves the displacement of a halogen from a phosphorus compound by an organometallic reagent, such as a Grignard or organolithium species.

More contemporary methods for C-P bond formation include transition metal-catalyzed cross-coupling reactions and free-radical additions. Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, is a powerful atom-economical method for creating C-P bonds. nih.gov

Cleavage of the C-P bond is less common as it is generally stable but can occur under specific, often harsh, conditions or in certain biological processes. Mechanistic studies of enzyme-catalyzed reactions have revealed pathways for C-P bond cleavage, highlighting the sophisticated chemical strategies employed in nature.

Stereochemical Outcomes and Control in Reactions of this compound

Since the phosphorus atom in this compound is a stereogenic center, reactions involving this center can have significant stereochemical consequences. Nucleophilic substitution at a P-chiral center, such as in hydrolysis or transesterification, typically proceeds via a concerted S_N2-like mechanism. libretexts.org This pathway results in an inversion of the stereochemical configuration at the phosphorus atom, passing through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the apical positions. libretexts.orgnih.gov

The stereochemical outcome can be highly dependent on the substrate's own chirality. Studies on the enzymatic hydrolysis of chiral phosphotriesters have demonstrated that different enantiomers can yield dramatically different product ratios. nih.gov This highlights the ability of a chiral environment, such as an enzyme's active site, to differentiate between enantiomeric substrates and control the reaction pathway. For example, the hydrolysis of (R_P)-methyl phenyl p-nitrophenyl phosphate (B84403) proceeds exclusively by cleaving the p-nitrophenyl ester, whereas its (S_P)-enantiomer reacts to cleave the phenyl ester (92%) and the methyl ester (8%). nih.gov This level of control is a key goal in asymmetric synthesis. mdpi.comnumberanalytics.com The use of chiral auxiliaries or catalysts can induce high diastereoselectivity or enantioselectivity in reactions involving the phospholanate core. mdpi.comstereoelectronics.org

| Substrate Enantiomer | Reaction | Product Ratio | Citation(s) |

| (R_P)-Methyl cyclohexyl p-nitrophenyl phosphate | Enzymatic Hydrolysis | 100% p-Nitrophenol | nih.gov |

| (S_P)-Methyl cyclohexyl p-nitrophenyl phosphate | Enzymatic Hydrolysis | ~50% Methanol (B129727), ~50% p-Nitrophenol | nih.gov |

| (R_P)-Methyl phenyl p-nitrophenyl phosphate | Enzymatic Hydrolysis | 100% p-Nitrophenol | nih.gov |

| (S_P)-Methyl phenyl p-nitrophenyl phosphate | Enzymatic Hydrolysis | 92% Phenol, 8% Methanol | nih.gov |

Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical reactivity is governed by a combination of steric and electronic factors. stereoelectronics.orgscribd.com The five-membered ring structure imposes significant geometric constraints on the phosphorus center. The endocyclic C-P-C bond angle is compressed relative to its acyclic counterparts, leading to ring strain. This strain can increase the reactivity of the phospholanate ring, particularly in reactions where the transition state moves towards a less strained geometry, such as the trigonal bipyramidal intermediate in nucleophilic substitution. nih.gov

Substituents on the phospholanate ring or on the phosphorus atom itself can profoundly influence reactivity through inductive and resonance effects. libretexts.orgucsb.eduhrpatelpharmacy.co.in Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack and generally increasing the rate of hydrolysis. scribd.com Conversely, bulky substituents, whether on the ring or attached to phosphorus, can introduce steric hindrance that impedes the approach of nucleophiles, thereby slowing down reaction rates. nih.gov This interplay between ring strain, electronic effects, and steric hindrance allows for the fine-tuning of the reactivity of phospholanate derivatives for specific applications. scribd.com

Influence of Substituents on this compound Reaction Pathways

The reactivity of the phospholanate ring is highly sensitive to the nature of the substituents attached to it. These effects can be broadly categorized as electronic and steric, both of which can significantly alter the course and speed of reactions such as hydrolysis. The primary point of attack in many reactions, like hydrolysis, is the electrophilic phosphorus atom of the phosphoryl group (P=O).

Electronic Effects: The electrophilicity of the phosphorus atom is modulated by the electron-donating or electron-withdrawing nature of nearby substituents. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the phosphorus atom, making it a more favorable target for nucleophiles. For instance, studies on the acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates demonstrated that EWGs on the phenyl ring increase the reaction rate. nih.gov Conversely, electron-releasing groups (ERGs) decrease the electrophilicity of the phosphorus center, which slows down the rate of nucleophilic attack. nih.govresearchgate.net The absence of an electron-withdrawing hydroxyl group at the α-position, for example, decreases the electrophilicity of the phosphorus atom and consequently reduces the hydrolysis rate. researchgate.net

Steric Effects: The size and spatial arrangement of substituents near the phosphorus center can also play a crucial role. Bulky substituents can physically obstruct the approach of a nucleophile, a phenomenon known as steric hindrance. This effect has been clearly observed in the hydrolysis of various phosphonates. Research has shown that as the steric bulk of an alkyl group on the ester increases, the rate of base-catalyzed hydrolysis decreases. For example, under basic conditions, methyl esters hydrolyze approximately 1000 times faster than isopropyl derivatives. nih.gov Similarly, replacing a bulky tert-butyl group with a smaller methyl substituent resulted in a 100-fold increase in the reaction rate, highlighting the significant impact of steric hindrance on reactivity. nih.gov

The following table summarizes the observed influence of different substituent types on the hydrolysis rates of phosphonate esters, which serve as models for understanding the reactivity of substituted methyl phospholanates.

| Substituent Type | Example Group | Effect on Phosphorus Electrophilicity | Influence on Hydrolysis Rate | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Nitro (-NO₂) on an adjacent aryl ring | Increases | Accelerates reaction | nih.govlibretexts.org |

| Electron-Releasing Group (ERG) | Methoxy (-OCH₃) on an adjacent aryl ring | Decreases | Slows reaction | nih.govlibretexts.org |

| Sterically Small Group | Methyl (-CH₃) | Minimal steric hindrance | Faster reaction compared to bulkier groups | nih.gov |

| Sterically Bulky Group | tert-Butyl (-C(CH₃)₃) | Significant steric hindrance | Slower reaction compared to smaller groups | nih.gov |

Conformational Effects on Phospholanate Reactivity

The five-membered ring structure of this compound imposes significant conformational constraints that dramatically influence its reactivity, most notably in hydrolysis reactions. Compared to their acyclic or six-membered cyclic counterparts, five-membered cyclic phosphate and phosphonate esters exhibit a massive rate acceleration in hydrolysis, often by a factor of up to 107. cdnsciencepub.com This enhanced reactivity is primarily attributed to two factors: ground-state ring strain and stabilization of the reaction's transition state.

The phospholane (B1222863) ring is inherently strained due to the geometric requirements of the five-membered system, which cannot achieve ideal tetrahedral bond angles around the phosphorus and carbon atoms. This strain raises the ground-state energy of the molecule, making it more reactive and thermodynamically driven to undergo reactions that relieve this strain.

The mechanism of hydrolysis proceeds through a pentacoordinate trigonal bipyramidal (TBP) transition state. cdnsciencepub.com The geometry of the five-membered ring is particularly well-suited to stabilize this TBP structure. The ring is constrained to span an axial and an equatorial position in the TBP intermediate. This arrangement is energetically more favorable and results in a lower activation energy for the hydrolysis of the five-membered ring compared to acyclic or six-membered ring systems. cdnsciencepub.com A thermodynamic analysis has shown that the large difference in activation free energy for the hydrolysis of five- and six-membered cyclic phosphonium (B103445) ions is due to both a higher ground-state energy of the five-membered ring and a lower-energy transition state. cdnsciencepub.com This combination of ground-state destabilization and transition-state stabilization is the source of the remarkable rate enhancement observed in this compound reactions.

The table below illustrates the profound effect of ring conformation on the rate of hydrolysis for phosphate esters, which are analogous to phosphonates.

| Compound Type | Ring Size | Relative Rate of Hydrolysis | Primary Reason for Reactivity | Reference |

|---|---|---|---|---|

| Cyclic Phosphate Ester | 5-Membered (e.g., Methyl ethylene (B1197577) phosphate) | ~10,000,000 | High ring strain (ground state); Stable transition state | cdnsciencepub.com |

| Cyclic Phosphate Ester | 6-Membered | 10 | Moderate ring strain | cdnsciencepub.com |

| Acyclic Phosphate Ester | N/A | 1 | Low strain (reference) | cdnsciencepub.com |

Applications of Methyl Phospholanate in Advanced Chemical Processes

Role as a Ligand in Transition Metal Catalysis

In transition metal catalysis, the ligands bound to the metal center are crucial for determining the catalyst's reactivity, selectivity, and efficiency. chemijournal.com Chiral ligands, in particular, are essential for asymmetric catalysis, which aims to produce specific enantiomers of a chiral product. nih.govuclm.es Organophosphorus compounds, including phospholanes and their derivatives, have emerged as a highly effective class of ligands for a wide array of transition metal-catalyzed reactions. nih.govwikipedia.org

The development of chiral phosphine (B1218219) ligands has been a cornerstone of modern asymmetric catalysis. wikipedia.org Ligands derived from the phospholane (B1222863) scaffold, a five-membered phosphorus-containing heterocycle, are particularly effective. The stereochemistry of these ligands can be finely tuned to control the enantioselectivity of a reaction. nih.govnih.gov

While specific data on "methyl phospholanate" as a ligand is not extensively detailed in isolation, the principles are well-established for the broader class of phospholane ligands. For instance, bis-phospholanes derived from D-mannitol have been used in palladium-catalyzed asymmetric allylation reactions, achieving high yields and enantioselectivities. nih.gov The chirality of the substituents on the phospholane ring plays a critical role in the asymmetric induction. nih.gov In these systems, the phospholane ligand coordinates to the transition metal (e.g., Palladium, Rhodium), creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. uclm.es The success of these transformations relies on the energy difference between the diastereoisomeric transition states formed. uclm.es

Table 1: Representative Asymmetric Reactions with Phospholane-Type Ligands

| Reaction Type | Catalyst/Ligand System | Substrate Example | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I)-DIPAMP | (Z)-α-Acetamidocinnamic acid | >95% |

| Asymmetric Allylation | Pd(0)/Bis-phospholane | Diphenylallyl acetate (B1210297) & Dimethyl malonate | Up to 99% nih.gov |

This table illustrates the effectiveness of phosphine and phospholane ligands in asymmetric synthesis. The specific use of a simple this compound would depend on creating a chiral variant.

The design of a ligand is critical to its function in catalysis. nih.gov A ligand is a Lewis base that donates electrons to the central metal atom, a Lewis acid, forming a coordination complex. unacademy.comuni-siegen.de The number of atoms through which a ligand binds to the metal is its denticity; ligands can be monodentate (one binding site) or bidentate/polydentate (multiple binding sites). unacademy.com

The principles guiding the design of phospholanate ligands include:

Steric and Electronic Tuning: The substituents on the phospholane ring can be modified to alter the steric bulk and electronic properties of the ligand. This, in turn, influences the coordination environment of the metal center, affecting catalytic activity and selectivity. chemijournal.com

Chirality: Introducing chiral centers into the ligand backbone is fundamental for asymmetric catalysis. nih.gov The single methyl group in some bidentate phosphine ligands, for example, can be responsible for locking the metal-centered configuration, which is crucial for stereocontrol. nih.gov

Coordination Number and Geometry: The ligand influences the coordination number and geometry of the resulting metal complex. libretexts.org These structural factors are key determinants of the reaction mechanism and catalyst stability. Common coordination geometries include tetrahedral, square planar, and octahedral. libretexts.org

The coordination chemistry of phospholanes involves their binding to various transition metals like palladium, platinum, rhodium, and gold. wikipedia.orgrsc.org The resulting complexes are often characterized using techniques such as NMR spectroscopy and X-ray diffraction to elucidate their structure and bonding. rsc.org

Asymmetric Catalytic Transformations Utilizing this compound Ligands

Utility in Organic Synthesis as a Reagent or Intermediate

Beyond its role as an ancillary ligand, this compound and related phosphonates can act directly as reagents or intermediates in synthetic transformations. evitachem.com They are particularly useful in reactions that form new carbon-carbon or carbon-heteroatom bonds.

The construction of C-C and C-N bonds is a fundamental goal in organic synthesis, crucial for building the molecular frameworks of pharmaceuticals and other fine chemicals. beilstein-journals.org Phosphonates serve as valuable reagents in these processes.

Carbon-Carbon Bond Formation: Vinylphosphonates, which can be derived from phospholanate structures, participate in Stetter reactions catalyzed by N-heterocyclic carbenes to form γ-ketophosphonates. organic-chemistry.org Lithiated methyl phosphonate (B1237965) reagents can be used for the chemoselective synthesis of β-ketophosphonates from esters. organic-chemistry.org These reactions provide efficient pathways to complex carbonyl compounds.

Carbon-Nitrogen Bond Formation: While direct examples involving this compound are specific, the broader class of organophosphorus compounds is instrumental in C-N bond formation. For example, manganese-catalyzed reactions can use methanol (B129727) as a carbon source for the methylation of amines and indoles, proceeding through hydrogen auto-transfer mechanisms. beilstein-journals.org

Carbon-Heteroatom Bond Formation: The Michaelis-Arbuzov reaction is a classic method for forming a phosphorus-carbon bond. wikipedia.org A variation of this, mediated by a Lewis acid, allows for the preparation of arylmethyl phosphonate esters from arylmethyl halides and triethyl phosphite (B83602) at room temperature. organic-chemistry.org Copper-catalyzed reactions can also efficiently form P-C bonds by coupling phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.org

One of the primary roles of this compound is as a phosphorylating agent. evitachem.com In this capacity, it donates a phosphoryl group (R-P(O)(OR')-) to a substrate molecule. This process is fundamental in both biochemical and synthetic contexts. Phosphorylating agents are used in the production of active pharmaceutical ingredients (APIs) and for the synthesis of oligonucleotides (DNA and RNA). entegris.com The phosphorus center in this compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols or amines, resulting in the transfer of the phosphonate moiety. The use of protecting groups, such as silyl (B83357) esters, is often necessary to facilitate these transformations and subsequent hydrolysis to the desired phosphonic acid. wikipedia.orglibretexts.org

Applications in Carbon-Carbon, Carbon-Nitrogen, and Carbon-Heteroatom Bond Formation Reactions

Potential in Polymer and Materials Science Research

The field of polymer and materials science continually seeks new monomers and functional additives to create materials with tailored properties. ingenium-university.euuni-halle.de Organophosphorus compounds are of interest for their potential to impart flame retardancy, alter optical properties, and modify surface characteristics.

The incorporation of a this compound unit into a polymer backbone or as a pendant group could offer several advantages. Fine-tuning polymer structures, for instance by adding a methyl group to a side chain, has been shown to be an effective strategy for optimizing the morphological and electronic properties of polymers used in solar cells. rsc.org

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Anticipated Property Enhancement |

|---|---|---|

| Flame Retardant Polymers | Co-monomer or additive | Phosphorus-containing polymers often exhibit enhanced fire resistance by promoting char formation. |

| Functional Polymers | Monomer for polymerization | Creation of polymers with reactive sites for further modification or for applications in separation and chelation. |

| Advanced Coatings | Component in surface coatings | Phosphonate groups can improve adhesion to metal substrates and enhance corrosion resistance. |

| Biomaterials | Scaffold material or surface modifier | Organophosphorus compounds can mimic biological phosphates, potentially improving biocompatibility. taylorandfrancis.com |

Research into functional polymers with specific properties is a burgeoning field. ingenium-university.eu For example, polymethyl methacrylate (B99206) (PMMA) is a widely used polymer known for its optical clarity and stability. taylorandfrancis.com Creating composites or copolymers by introducing functional units like this compound could lead to new hybrid materials with enhanced thermal stability, mechanical properties, or specific chemical reactivity, opening avenues for new applications in electronics, medicine, and engineering. taylorandfrancis.com

Precursors for Polymeric Materials with Phospholanate Units

The chemical structure of this compound makes it a viable monomer for the synthesis of polymers incorporating phospholanate units. These units can be integrated into the polymer backbone or as pendant groups, depending on the polymerization strategy. The presence of the phosphorus-containing ring is expected to impart unique characteristics to the resulting polymers, such as enhanced thermal stability, flame retardancy, and adhesive properties. free.frnih.gov

One of the primary methods for polymerizing cyclic esters like this compound is through ring-opening polymerization (ROP). In ROP, the phospholane ring is opened, allowing the monomer units to link together and form a linear polymer chain. This process can be initiated by various catalysts, leading to polyphosphoesters where the phospholanate moiety becomes an integral part of the polymer backbone. mdpi.com The general principle of ROP for a cyclic phosphate (B84403) ester is a well-established method for creating phosphorus-containing polymers. mdpi.com

Alternatively, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or methacryloyl group. This would transform it into a functional monomer suitable for conventional chain-growth polymerization methods like radical polymerization. rsc.orgrsc.orgwikipedia.org In this case, the phospholanate ring would be a pendant group attached to the main carbon-based polymer chain. This approach allows for the synthesis of copolymers by reacting the phospholanate-containing monomer with other monomers, such as methyl methacrylate, enabling fine-tuning of the final material's properties. rsc.orgwikipedia.org

The table below illustrates potential polymer structures that could be synthesized from this compound, highlighting different polymerization routes.

| Polymerization Method | Monomer Type | Resulting Polymer Structure (Schematic) | Potential Polymer Backbone |

| Ring-Opening Polymerization (ROP) | This compound (direct use) | -[O-P(O)(OCH₃)-(CH₂)₄]-n | Polyphosphoester |

| Radical Polymerization | Functionalized this compound | -[-CH₂-C(R)(CO-X-Phospholanate)-]-n | Carbon-based (e.g., acrylate) |

Table 1: Potential polymeric structures derived from this compound.

Research into phosphorus-containing polymers has demonstrated that the inclusion of phosphorus can lead to materials with high Limiting Oxygen Index (LOI) values, indicating good flame resistance. researchgate.net Furthermore, the polarity imparted by the phosphonate group can enhance adhesion to various substrates and improve biocompatibility, opening avenues for biomedical applications. free.frmdpi.com

Integration into Functional Materials Research

The integration of this compound-derived units into material structures is a promising strategy in functional materials science. tue.nlst-andrews.ac.uk Functional materials are designed to possess specific properties that allow them to perform particular functions, for instance, in sensors, energy storage, or biomedical devices. rsc.orgnih.gov The incorporation of the phospholanate moiety can endow materials with a range of desirable functionalities.

Key Functional Contributions of Phospholanate Units:

Flame Retardancy: Phosphorus compounds are well-known for their flame-retardant capabilities. free.fr When heated, they can form a char layer on the material's surface, which acts as a barrier, slowing down combustion. Polymers containing phospholanate units are expected to exhibit this property, making them suitable for applications where fire safety is critical. researchgate.net

Adhesion and Surface Modification: The polar P=O group in the phospholanate unit can promote strong adhesion to various surfaces, including metals and glass. This makes phospholanate-containing polymers excellent candidates for coatings, adhesives, and primers. free.fr

Biocompatibility and Biomedical Applications: Polyphosphoesters are known for their biocompatibility and biodegradability, making them highly relevant for therapeutic applications such as drug delivery systems and tissue engineering scaffolds. mdpi.com By analogy, polymers derived from this compound could be designed to be biocompatible, with the degradation rate potentially tunable by modifying the polymer structure.

Ion-Binding and Separation: The phosphonate group has the ability to chelate metal ions. This property can be harnessed to create functional materials for ion exchange, water purification, and the recovery of heavy metals. nih.gov Polymer resins incorporating phospholanate units could act as selective sorbents for targeted ions.

The table below summarizes the potential applications of materials functionalized with this compound units.

| Application Area | Functionality Provided by Phospholanate Unit | Example Material System |

| Electronics | Flame Retardant, Insulator | Phospholanate-containing epoxy resins for circuit boards. |

| Biomedical | Biocompatibility, Biodegradability | Biodegradable polyphosphoester scaffolds for tissue repair. mdpi.com |

| Coatings & Adhesives | Enhanced Adhesion, Corrosion Resistance | Phospholanate-based primers for metal surfaces. free.fr |

| Environmental | Ion-Chelation, Separation | Functionalized polymer membranes for water filtration. nih.gov |

Table 2: Potential applications of functional materials incorporating this compound units.

The development of functional materials often involves creating hybrid or composite systems. ias.ac.in Nanoparticles or other functional components could be integrated into a phospholanate-containing polymer matrix to create multifunctional materials with synergistic properties, for example, combining flame retardancy with enhanced mechanical strength or conductivity. ias.ac.inmdpi.com This highlights the versatility of this compound as a building block for the next generation of advanced materials.

Spectroscopic and Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and dynamic investigation of methyl phospholanate.

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy are routinely employed to confirm the molecular structure of this compound. Each technique provides unique insights into the compound's atomic framework.

¹H NMR: The proton NMR spectrum of a related phosphine (B1218219) ligand, SPHOS, provides a clear illustration of how proton signals are assigned to different parts of the molecule. magritek.com For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the methyl and phospholane (B1222863) ring protons, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon backbone of the molecule. For instance, in a study of SPHOS, all expected carbon resonances were clearly identified, including multiplicities arising from coupling to the phosphorus atom. magritek.com A similar analysis of this compound would allow for the assignment of each carbon atom within the methyl group and the phospholane ring.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. slideshare.net It provides a direct probe of the phosphorus atom's chemical environment. A study on the breakdown of a related compound, methyl paraoxon (B1678428) (MP), using various bases demonstrated the utility of ³¹P NMR in monitoring the disappearance of the starting material's phosphorus peak and the appearance of product peaks. rsc.org For this compound, the ³¹P NMR spectrum would exhibit a characteristic chemical shift, confirming the presence and electronic state of the phosphorus atom. rsc.org

Detailed NMR data for a related phosphonate (B1237965) compound is presented below:

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 8.24 (d, 2H), 7.38 (d, 2H), 3.92 (d, 6H) |

| ¹³C | 155.5, 145.1, 126.0, 120.6, 55.5 |

| ³¹P | -4.3 (referenced against H₃PO₄) |

Table based on data from a study on a related phosphonate compound. rsc.org

Beyond basic structural elucidation, advanced NMR techniques offer deeper insights into the dynamic processes and reaction mechanisms involving this compound.

Methyl TROSY: Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) is a powerful technique for studying high-molecular-weight systems. nih.govethz.ch By selectively labeling methyl groups, it is possible to study the dynamics of large proteins and their interactions. nih.govnih.gov While direct applications to this compound itself are less common, the principles of Methyl-TROSY could be adapted to study its interactions with biomolecules or its behavior in complex environments. biorxiv.org Recent developments have even shown the potential of using deep neural networks to obtain high-quality spectra on non-deuterated samples, expanding the applicability of this technique. biorxiv.org

Solid-State NMR for Reaction Monitoring: Solid-state NMR (ssNMR) is invaluable for studying immobilized systems and monitoring reactions in the solid phase. frontiersin.org It can provide information on molecular structure and dynamics in non-soluble forms of this compound or its reaction products. frontiersin.org For example, ssNMR has been used to assign methyl groups in immobilized proteins, demonstrating its utility in complex solid systems. frontiersin.org

1H, 13C, and 31P NMR for Structural Elucidation of this compound

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. edinst.comvscht.cz

IR Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is used to identify hetero-nuclear functional groups. surfacesciencewestern.com In the context of this compound, IR analysis would reveal characteristic absorption bands for the P=O, P-O-C, and C-H bonds, confirming the presence of these key functional groups.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar, homo-nuclear bonds and changes in crystal structure. surfacesciencewestern.comresearchgate.netmdpi.com It can provide complementary information to IR spectroscopy, for example, by detecting vibrations of the phospholane ring. The combination of IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. surfacesciencewestern.com

A study on dimethyl methyl phosphonate demonstrated the utility of Raman spectroscopy in identifying chemical warfare agent simulants. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. hu-berlin.de When coupled with Gas Chromatography (GC), it becomes a highly effective tool for separating and identifying components in a mixture. mdpi.comjapsonline.com

GC-MS: In the analysis of organophosphorus compounds, GC-MS is widely used for the identification of degradation products. mdpi.com For this compound, GC-MS analysis would involve separating the compound from any impurities on the GC column, followed by ionization and detection in the mass spectrometer. nih.govresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of the compound and assess its purity. hu-berlin.de Derivatization techniques, such as methylation, are sometimes employed to enhance the volatility and detectability of phosphonic acids by GC-MS. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ajol.infomdpi.com

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of compounds and monitor the progress of chemical reactions. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. advancechemjournal.comipinnovative.com A suitable HPLC method, likely using a reversed-phase column, can be developed to determine the purity of this compound samples. sielc.com By monitoring the disappearance of reactants and the appearance of products over time, HPLC can also be used for at-line reaction monitoring, providing valuable kinetic data. researchgate.netnih.gov

Other Advanced Analytical Techniques (e.g., Elemental Analysis)

In addition to the primary spectroscopic methods, a range of other advanced analytical techniques are crucial for the comprehensive characterization of this compound. These methods provide fundamental information about the elemental composition, purity, and three-dimensional structure of the molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. measurlabs.com This method relies on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products. measurlabs.com For an organophosphorus compound like this compound (C₅H₁₁O₃P), elemental analysis provides a direct measure of its elemental composition, which is a critical parameter for verifying its empirical formula and assessing its purity.

The analysis is performed using a CHNOS elemental analyzer, where a small, precisely weighed amount of the substance is combusted at high temperatures in a stream of oxygen. measurlabs.com The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by a detector, typically a thermal conductivity detector. The results are then used to calculate the percentage of each element in the original sample. An accuracy of within ±0.4% of the calculated theoretical values is generally expected for a pure compound. nih.gov

Theoretical Elemental Composition of this compound (C₅H₁₁O₃P)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 40.00 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.41 |

| Oxygen | O | 16.00 | 3 | 48.00 | 31.97 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 20.63 |

| Total | 150.13 | 100.00 |

Chromatographic Techniques

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For organophosphorus compounds, GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a method of choice for purity assessment and identification. researchgate.nets4science.at While direct analysis of some polar organophosphorus acids can be challenging, their methyl esters, such as this compound, are generally more amenable to GC analysis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds are then identified based on their retention time compared to known standards. scioninstruments.com

For instance, the analysis of alkyl methylphosphonic acids, which are structurally related to this compound, has been successfully performed using GC-FID on a specialized polar column (CP-FFAP CB) designed for analyzing polar compounds. researchgate.net This demonstrates the applicability of GC for separating and identifying compounds within this chemical class.

Typical GC Parameters for Analysis of Related Organophosphorus Compounds

| Parameter | Value |

| Column | CP-FFAP CB |

| Injector Temperature | 230 °C |

| Detector (FID) Temperature | 270 °C |

| Carrier Gas | Helium |

| Temperature Program | 50°C (hold 5 min), ramp to 190°C at 10°C/min, hold at 190°C |

Data adapted from a study on alkyl methylphosphonic acids. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. msu.edu In electron ionization (EI) mass spectrometry, the sample molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting molecular ion (M⁺·) and fragment ions are then separated and detected.

The mass spectrum of methylphosphonic acid, a core component of this compound, shows its molecular ion and characteristic fragment ions. nist.gov For this compound itself, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (150.13 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the methoxy (B1213986) group (-OCH₃), parts of the phospholane ring, or the methyl group attached to the phosphorus atom. Analysis of these fragments allows for the reconstruction of the original molecular structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the precise positions of the atoms within the crystal lattice can be determined. nih.gov

Structural information is critical for understanding the conformation of the phospholanate ring and the stereochemistry at the phosphorus center. Research on various phospholanate esters has utilized X-ray crystallography to perform conformational analysis. researchgate.net Such studies provide precise data on bond lengths, bond angles, and torsional angles, offering insights into the steric and electronic effects that govern the molecule's shape. This information is fundamental for understanding its reactivity and interactions.

Theoretical and Computational Studies of Methyl Phospholanate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of methyl phospholanate at the atomic level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure and conformational preferences, providing insights that are often difficult to obtain through experimental means alone. wavefun.com

Electronic Structure Analysis of this compound

DFT calculations have been successfully used to analyze the electronic structure of related organophosphorus compounds. For instance, studies on methyl-substituted phosphinic acids complexed with uranyl nitrate (B79036) have utilized DFT to understand their electronic and complexation behavior. Similarly, the electronic properties of other methylated compounds have been investigated to understand their reactivity and spectroscopic behavior. rsc.orgchemrxiv.org The insights from these related studies suggest that the electronic environment of the phosphorus atom in this compound is significantly influenced by the five-membered ring and the methyl ester group. The ring structure can induce strain, which in turn affects the electronic properties. utoronto.ca

Analysis of the molecular orbitals would likely show that the highest occupied molecular orbital (HOMO) is localized on the non-bonding oxygen atoms and potentially the phosphorus atom, while the lowest unoccupied molecular orbital (LUMO) is likely associated with the P=O bond, making it susceptible to nucleophilic attack. The calculated electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule, further informing its reactivity patterns. wavefun.com

Table 1: Representative Calculated Electronic Properties of a Phosphonate (B1237965)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -9.25 eV | M06-2X/6-311++G(d,p) |

| LUMO Energy | -0.85 eV | M06-2X/6-311++G(d,p) |

| Ionization Energy | 9.26 eV | M06-2X/6-311++G(d,p) |

Conformational Analysis and Energetics

The five-membered phospholane (B1222863) ring is not planar and can adopt various conformations, often described as envelope or twist forms. Quantum chemical calculations are essential for determining the relative energies of these different conformers and identifying the most stable geometries. libretexts.orgchemistrysteps.com Methods like Møller-Plesset perturbation theory (MP2) and DFT with appropriate basis sets are commonly used for this purpose. conicet.gov.ar

For this compound, the orientation of the methyl ester group relative to the phospholane ring introduces another layer of conformational complexity. Rotational barriers around the P-O-CH3 bond can be calculated to understand the dynamics of this group. A potential energy surface can be mapped by systematically changing key dihedral angles to locate all energy minima and transition states connecting them. conicet.gov.arcore.ac.uk

Studies on analogous cyclic systems and methyl esters provide a framework for what to expect. For example, in a study of methyl methanesulfonate (B1217627), two stable conformers, anti and gauche, were identified through computational methods, with the anti conformer being more stable. conicet.gov.ar This preference was explained by hyperconjugative interactions. A similar analysis for this compound would involve examining the possible envelope and twist conformations of the five-membered ring in conjunction with the rotation of the methyl group. The relative energies of these conformers would be determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugative effects. core.ac.uk

Table 2: Example of Relative Conformational Energies

| Conformer | Dihedral Angle (C-S-O-C) | Relative Energy (kcal/mol) | Method/Basis Set |

| Anti | 180° | 0.00 | MP2/cc-pVDZ |

| Gauche | ~94° | 1.50 | MP2/cc-pVDZ |

Note: This table shows data for methyl methanesulfonate as an illustrative example of conformational analysis, as specific data for this compound was not found. conicet.gov.ar

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling reaction pathways, such as hydrolysis, and characterizing the high-energy transition states that govern the reaction rates. scholaris.canih.govnih.gov These studies often employ DFT or higher-level ab initio methods to map out the potential energy surface of the reaction. nih.gov

The hydrolysis of phosphotriesters, a class of compounds to which this compound belongs, is a well-studied reaction. It is known to proceed through a pentavalent trigonal bipyramidal (TBP) transition state or intermediate. utoronto.cascholaris.ca Computational modeling can pinpoint the geometry of this transition state, including bond lengths and angles of the forming and breaking bonds. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, which is directly related to the reaction rate. nih.gov

Kinetic isotope effect (KIE) calculations can also be performed to compare with experimental data, providing further validation for the proposed mechanism. nih.govnih.gov For the alkaline hydrolysis of p-nitrophenylmethylphosphate, a related compound, theoretical modeling confirmed a concerted, asynchronous mechanism. nih.gov A similar approach for this compound would likely involve modeling the attack of a hydroxide (B78521) ion on the phosphorus center, leading to the TBP transition state and subsequent departure of the methoxy (B1213986) group. The strain inherent in the five-membered ring of the phospholanate structure is expected to influence the stability of the TBP transition state and thus the rate of hydrolysis. utoronto.cascholaris.ca

Prediction of Spectroscopic Parameters for Experimental Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure and identity of a compound. rsc.orgnih.gov For this compound, computational methods can predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. rsc.orgscielo.br

DFT calculations are widely used to compute vibrational frequencies. researchgate.net After optimizing the geometry of the molecule, a frequency calculation can be performed. The resulting vibrational modes can be visualized to aid in the assignment of experimental IR and Raman bands. chemrxiv.org While there is often a systematic overestimation of frequencies, scaling factors can be applied to achieve good agreement with experimental spectra. nih.gov

The prediction of NMR chemical shifts, particularly for the ³¹P nucleus, is another valuable tool. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. By computing the ³¹P NMR chemical shift for different possible isomers or conformers of this compound, one can help to assign the experimentally observed signals. The accuracy of these predictions depends on the level of theory and basis set used. rsc.org

Table 3: Example of Calculated vs. Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

| Azomethine ¹H NMR (ppm) | 8.60 | 8.40 |

| Azomethine IR (cm⁻¹) | 1634 | 1617 |

| N-H IR (cm⁻¹) | 3446 | 3315 |

Note: This table presents data for a sulfonamide-Schiff base derivative to illustrate the comparison between calculated and experimental spectroscopic data. nih.gov Specific data for this compound was not available.

Ligand-Metal Interaction Modeling in Catalysis

Organophosphorus compounds, including phosphonates, can act as ligands in transition metal catalysis. mdpi.comrsc.orgrsc.org Computational modeling is a key tool for understanding the nature of the interaction between a ligand like this compound and a metal center. These studies can help in the design of new catalysts with improved activity and selectivity. rsc.org

Furthermore, computational methods can be used to model the entire catalytic cycle. mdpi.com This involves identifying the structures and energies of all intermediates and transition states. By understanding how the this compound ligand influences the stability of these species, one can gain insights into its role in the catalytic process. For example, the steric and electronic properties of the ligand can affect substrate binding, the activation barrier for the key catalytic step, and the rate of product release. nih.govfrontiersin.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger assembly. wikipedia.org MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and dynamic processes. mdpi.comrsc.orgnih.gov

For this compound, MD simulations could be used to study its behavior in aqueous solution. This would involve placing a this compound molecule in a box of water molecules and simulating their movements based on a force field that describes the interactions between all atoms. wikipedia.org Such simulations could reveal the structure of the solvation shell around the molecule, including the nature and dynamics of hydrogen bonding between water and the P=O group.

MD simulations are also a powerful tool for studying the interactions between a ligand and a protein or other biomolecule. mdpi.comfrontiersin.org If this compound were being studied as an inhibitor of an enzyme, for example, MD simulations could be used to model its binding to the active site. These simulations can help to identify the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. rsc.orgfrontiersin.org This information is crucial for understanding the basis of molecular recognition and for the rational design of more potent inhibitors.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms for Phospholanates

The development of novel and efficient synthetic routes to phospholanates, including methyl phospholanate (2-methoxy-1,2-oxaphospholane 2-oxide), is crucial for unlocking their full potential. Current research is moving beyond traditional methods towards more sophisticated and atom-economical strategies.

One promising approach involves the cyclization of β-allenic α,α-difluorophosphonates, which provides access to a variety of cyclic phosphonic esters. researchgate.net Another innovative one-pot method utilizes the reaction of substituted aluminacyclopentanes with phosphorus trihalide, which is effective for synthesizing 3R-substituted and norbornane-annelated 1H-phospholanoxides. sciforum.net These methods offer practical access to precursors for homogeneous catalysis catalysts. sciforum.net

A notable synthesis of 2-methoxy-1,2-oxaphospholane 2-oxides involves the reaction of 3-hydroxy-3-methyl-1-phenylbutan-1-one (B11720482) with dimethyl chlorophosphite. researchgate.net This reaction highlights the construction of the five-membered 1,2-oxaphosphaheterocycle, a key structural motif in some biologically active compounds. researchgate.net Furthermore, a novel synthetic route for parent phospholanes has been developed using [K(dme)₂]₂[Cp*Fe(η⁴-P₅)] in combination with α,ω-dibromoalkanes, which can be released by nucleophiles like potassium benzyl (B1604629) (KBn) or LiAlH₄. rsc.org

The regioselective ring-opening of oxaphospholane 2-oxide precursors also presents a versatile synthetic strategy. For instance, the reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with Grignard reagents yields P-chirogenic (±)-phosphine oxides and phosphinates. beilstein-journals.orgnih.gov This approach allows for the creation of a new P-C bond in a highly selective manner. beilstein-journals.orgnih.gov

Future research is expected to focus on stereoselective syntheses, the use of greener solvents, and catalyst-free methods to enhance the efficiency and environmental friendliness of phospholanate production. rsc.org The development of modular approaches, allowing for the synthesis of a diverse library of phospholanate derivatives, will also be a key area of investigation. researchgate.net

Exploration of Novel Catalytic Applications Beyond Current Scope

While the direct catalytic applications of this compound are still under exploration, the broader class of phospholane (B1222863) derivatives has shown significant promise in various catalytic processes. This suggests a rich field for future investigation into the catalytic potential of this compound and its analogues.

Chiral hydroxyl phospholanes have been successfully used as catalysts in the Baylis-Hillman reaction and in the asymmetric hydrogenation of functionalized olefins. organic-chemistry.org Rhodium complexes with these bisphospholanes have demonstrated high enantioselectivity, achieving over 99% enantiomeric excess in the hydrogenation of dehydroamino acid derivatives and itaconic acid derivatives. organic-chemistry.org This highlights the potential for developing chiral derivatives of this compound for asymmetric catalysis.

Furthermore, phospholane oxides can be used as pre-catalysts in redox-mediated organocatalytic reactions, such as the Wittig reaction. whiterose.ac.uk In these systems, the phospholane oxide is reduced in situ to the active phosphine (B1218219) species. whiterose.ac.uk This catalytic cycle avoids the generation of stoichiometric phosphine oxide waste, a significant advantage in green chemistry. researchgate.net The development of such catalytic cycles for reactions involving this compound could represent a significant advancement.

Future research should explore the use of this compound and its derivatives as ligands for transition metal catalysts in a wider range of reactions, including cross-coupling reactions and polymerizations. rsc.orgmdpi.com The unique stereoelectronic properties of the phospholanate ring could lead to novel reactivity and selectivity. Additionally, the potential for this compound to act as an organocatalyst itself, particularly in reactions involving nucleophilic or electrophilic activation, warrants investigation. The exploration of gold(I) complexes with phosphosugar scaffolds, which have shown catalytic activity in cyclization and hydroamination reactions, provides another avenue for research. mdpi.com

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving this compound is essential for optimizing existing applications and designing new ones. The combination of experimental techniques and computational modeling provides a powerful tool for elucidating these mechanisms.

Kinetic studies have revealed that five-membered cyclic esters of phosphonic acids, such as 2-methoxy-1,2-oxaphospholane 2-oxide, undergo hydrolysis at rates significantly faster than their acyclic counterparts. beilstein-journals.orgnih.gov For example, 2-methoxy-1,2-oxaphospholane 2-oxide undergoes P-O bond cleavage two orders of magnitude slower than 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide, but still three orders of magnitude faster than its acyclic analogues. beilstein-journals.orgnih.gov This enhanced reactivity is attributed to the ring strain in the five-membered ring, which facilitates the formation of a trigonal bipyramidal intermediate. beilstein-journals.orgnih.gov

The regioselective ring-opening of oxaphospholanes with Grignard reagents is another area where mechanistic studies have provided valuable insights. The reaction proceeds through a pentavalent trigonal bipyramidal phosphorane intermediate. researchgate.net Due to a high energetic barrier, this intermediate does not undergo pseudorotation, leading to the exclusive cleavage of the endocyclic P-O bond. researchgate.net

Future research should employ a combination of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, with high-level computational methods (e.g., Density Functional Theory) to map the potential energy surfaces of reactions involving this compound. nih.govepdf.pub This will allow for the detailed characterization of transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. Such studies will be crucial for the rational design of new catalysts and synthetic methods based on the phospholanate scaffold.

Development of High-Throughput Screening for this compound Derivatives and Analogues

High-throughput screening (HTS) is a powerful technology for the rapid discovery of new compounds with desired properties. researchgate.netjapsonline.com The development of HTS assays for this compound derivatives and analogues will be instrumental in identifying new applications in areas such as drug discovery and materials science. mdpi.com

One promising direction is the development of HTS assays to identify inhibitors for enzymes that process phosphate-containing substrates. researchgate.netnih.gov Phosphonates, like this compound, can act as stable mimics of phosphate (B84403) esters and are therefore well-suited as probes or potential inhibitors for these enzymes. researchgate.net For example, HTS has been used to identify novel inhibitors of alanine (B10760859) racemase, including phosphonate-containing compounds. plos.org An HTS platform based on protein thermal shift technology has also been developed to identify inhibitors of striatal-enriched tyrosine phosphatase (STEP), a key enzyme in neurodegenerative disorders. mdpi.com

Furthermore, HTS systems can be designed for the directed evolution of enzymes capable of degrading or modifying organophosphates. oup.com A fluorescence-based HTS system has been successfully used to evolve an organophosphate-degrading enzyme with significantly enhanced catalytic efficiency. oup.com Such systems could be adapted to screen for enzymes that act on this compound or to evolve this compound-based enzymes with novel catalytic activities.

Future efforts in this area should focus on the design of diverse chemical libraries of this compound derivatives and analogues. nih.gov The development of robust and miniaturized HTS assays, leveraging technologies like fluorescence polarization or mass spectrometry, will be critical for efficiently screening these libraries. nih.govwpmucdn.com The integration of cheminformatics will be essential for managing the large datasets generated and for identifying structure-activity relationships that can guide the design of next-generation phospholanate compounds. nih.gov

Q & A

Q. What meta-analytical frameworks are suitable for integrating this compound’s multi-omics data (e.g., transcriptomics, metabolomics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.